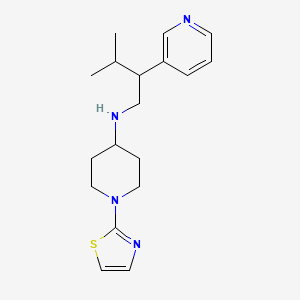

![molecular formula C17H25NO3 B7647983 N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide](/img/structure/B7647983.png)

N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide, also known as DOPA-PEG, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide is based on its ability to form covalent bonds with various molecules. The hydroxyl group of this compound can undergo nucleophilic substitution reactions with carboxylic acids, amines, and thiol groups. This allows this compound to form stable conjugates with drugs, targeting moieties, and biomolecules.

Biochemical and Physiological Effects:

This compound has been shown to be biocompatible and non-toxic in various in vitro and in vivo studies. It has also been shown to improve the pharmacokinetic properties of drugs by increasing their solubility and stability. In tissue engineering, this compound has been shown to promote cell adhesion and proliferation, as well as tissue regeneration.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide in lab experiments is its versatility and ability to form stable conjugates with various molecules. It also has a high solubility in water, making it easy to handle and administer. However, one of the limitations of using this compound is its relatively high cost compared to other chemical compounds.

Future Directions

There are several future directions for the use of N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide in scientific research. One potential application is in the development of targeted drug delivery systems for cancer treatment. This compound can be conjugated to targeting moieties that specifically bind to cancer cells, allowing for more effective and targeted drug delivery. Another potential application is in the development of tissue-engineered scaffolds for organ regeneration. This compound can be used as a bioadhesive to promote cell adhesion and tissue regeneration in the scaffold. Additionally, further studies can be conducted to optimize the synthesis method of this compound to increase the yield and purity of the final product.

In conclusion, this compound is a versatile and promising chemical compound that has potential applications in drug delivery and tissue engineering. Its ability to form stable conjugates with various molecules and promote cell adhesion and tissue regeneration make it a valuable tool in scientific research. Further studies and optimizations of the synthesis method can unlock even more potential for the use of this compound in the future.

Synthesis Methods

N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide can be synthesized through a two-step reaction process. First, 3-hydroxybenzoyl chloride is reacted with 2,2-dimethyl-3-(oxan-4-yl)propan-1-amine to form this compound. Next, the resulting compound is reacted with polyethylene glycol (PEG) to produce this compound. The synthesis method has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide has been extensively studied for its potential applications in drug delivery and tissue engineering. In drug delivery, this compound can be used to improve the solubility and bioavailability of poorly soluble drugs. It can also be used to target specific tissues or cells by conjugating the compound to targeting moieties. In tissue engineering, this compound can be used as a bioadhesive to promote cell adhesion and tissue regeneration.

properties

IUPAC Name |

N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-17(2,11-13-6-8-21-9-7-13)12-18-16(20)14-4-3-5-15(19)10-14/h3-5,10,13,19H,6-9,11-12H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRDGIGAJSRIHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCOCC1)CNC(=O)C2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide](/img/structure/B7647914.png)

![N-[1-(oxolan-3-yloxy)propan-2-yl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647920.png)

![1-(4-methyl-1,3-thiazol-2-yl)-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpiperidin-4-amine](/img/structure/B7647936.png)

![2-[1-[2-(3-Hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B7647945.png)

![N-[1-(2,4-dimethoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647953.png)

![3-hydroxy-N-[5-methyl-1-(3-methylbutyl)pyrazol-4-yl]benzamide](/img/structure/B7647955.png)

![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7647959.png)

![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7647961.png)

![N-[(2-ethoxypyridin-3-yl)methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647968.png)

![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647980.png)

![2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B7647997.png)

![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)